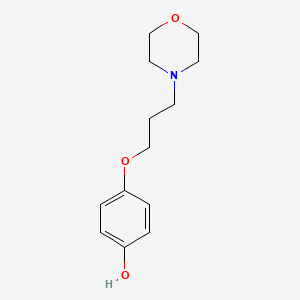

4-(3-Morpholinopropoxy)phenol

Beschreibung

4-(3-Morpholinopropoxy)phenol is a phenolic derivative featuring a morpholine ring connected via a three-carbon propoxy linker. This compound is primarily utilized as a key intermediate in the synthesis of biologically active molecules, particularly quinazoline-based tyrosine kinase inhibitors such as 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which exhibits potent antitumor activity by targeting epidermal growth factor receptor (EGFR) . Its structure combines the electron-donating properties of the morpholine ring with the phenolic hydroxyl group, enabling versatile reactivity in alkylation and coupling reactions .

Eigenschaften

CAS-Nummer |

93759-97-8 |

|---|---|

Molekularformel |

C₁₃H₁₉NO₃ |

Molekulargewicht |

237.29 |

Synonyme |

p-(3-Morpholinopropoxy)-phenol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Morpholinopropoxy)phenol typically involves the reaction of morpholine with 3-(4-hydroxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Morpholinopropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the morpholine ring or the phenoxy group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

4-(3-Morpholinopropoxy)phenol has several scientific research applications:

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its pharmacological properties, particularly in the development of antifungal agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Morpholinopropoxy)phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits fungal enzymes such as D14 reductase and D7-D8 isomerase, disrupting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, impairing their function.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS: 675126-26-8)

- Structural Differences: This compound replaces the phenolic hydroxyl group in 4-(3-Morpholinopropoxy)phenol with a methoxy group and introduces a nitro (-NO₂) and cyano (-CN) substituent on the aromatic ring.

- Synthetic Utility: It serves as a precursor in the synthesis of EGFR inhibitors, similar to this compound. However, the nitro and cyano groups enhance its electrophilicity, facilitating nucleophilic aromatic substitution reactions during quinazoline scaffold assembly .

- Physicochemical Properties: The nitro group increases molecular polarity (logP reduced by ~0.5 compared to this compound), impacting solubility and bioavailability.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structural Differences: Features an imidazole ring substituted with phenyl groups instead of the morpholinopropoxy chain.

- Functional Properties: Exhibits strong nonlinear optical (NLO) properties, including a third-order nonlinear susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, as confirmed by Z-scan measurements. This contrasts with this compound, which lacks significant NLO activity due to its simpler π-system .

- Applications: Primarily used in photonics and optoelectronics, unlike the pharmacological focus of this compound.

Ethyl (E)-3-(4-((7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenyl)acrylate

- Structural Differences: Incorporates a quinazoline core linked to the morpholinopropoxy-phenol moiety, with an additional acrylate ester group.

- Biological Activity: Demonstrates enhanced EGFR inhibition (IC₅₀ < 50 nM) compared to the parent intermediate this compound, highlighting the importance of the quinazoline scaffold in target binding .

- Synthetic Pathway: Synthesized via refluxing 4-chloroquinazoline with arylamines in isopropanol, a method analogous to the synthesis of this compound derivatives .

Data Tables

Table 1: Key Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | 253.30 | Not reported | Phenol, morpholine, propoxy | Pharmaceutical intermediate |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 361.35 | 92–96 | Nitro, cyano, methoxy | EGFR inhibitor precursor |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | 328.37 | 278 | Imidazole, phenol | Nonlinear optical materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.